6-Methoxy-4-methylbenzo[d]thiazol-2-amine
Description
Significance of Benzothiazole (B30560) Heterocyclic Scaffolds in Chemical Research
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is of considerable interest in the field of chemical research, particularly in medicinal chemistry, due to its versatile biological activities. The benzothiazole core is considered a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological effects.
The presence of nitrogen and sulfur atoms in the thiazole ring, combined with the aromatic benzene ring, imparts unique physicochemical properties to these molecules. These properties allow them to participate in various biological interactions. Research has shown that benzothiazole derivatives exhibit a broad spectrum of activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.
The 2-aminobenzothiazole (B30445) moiety is a particularly important derivative within this family. The amino group at the 2-position provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of compounds with tailored properties. This versatility has made 2-aminobenzothiazoles a common starting point for the development of new therapeutic agents and functional materials. The ease of synthesis and the potential for structural diversification contribute to the continued focus on this scaffold in drug discovery and development.
Contextualizing 6-Methoxy-4-methylbenzo[d]thiazol-2-amine within Benzothiazole Chemistry
This compound, with the Chemical Abstracts Service (CAS) registry number 331679-72-2, is a specific derivative within the 2-aminobenzothiazole family. Its structure features a methoxy (B1213986) group (-OCH3) at the 6-position and a methyl group (-CH3) at the 4-position of the benzothiazole core. These substitutions are expected to influence the molecule's electronic properties, solubility, and biological activity compared to the parent 2-aminobenzothiazole.
While detailed research on this compound is not extensively available in public literature, its chemical context can be understood by examining related, well-studied compounds. For instance, the presence of a methoxy group at the 6-position is a common feature in many biologically active benzothiazoles. The compound 6-methoxybenzo[d]thiazol-2-amine is known as a key intermediate in the synthesis of more complex molecules with pharmacological relevance sriramchem.com. Similarly, methylation of the benzothiazole ring can also modulate biological effects.
The specific combination of both a methoxy and a methyl group at positions 6 and 4 respectively suggests that this compound is likely a subject of interest in synthetic and medicinal chemistry as a building block for more complex target molecules. The substituents can affect the molecule's reactivity and how it interacts with biological systems. For instance, the methoxy group can act as a hydrogen bond acceptor, while the methyl group can influence steric interactions and lipophilicity.
Below is a data table summarizing the available information for this compound and a closely related analog, 6-methoxybenzo[d]thiazol-2-amine, to provide a comparative context.
| Property | This compound | 6-methoxybenzo[d]thiazol-2-amine |
| CAS Number | 331679-72-2 alchempharmtech.com | 1747-60-0 sriramchem.com |
| Molecular Formula | C9H10N2OS chemical-suppliers.eu | C8H8N2OS sriramchem.com |
| Molecular Weight | 194.25 g/mol | 180.23 g/mol sriramchem.com |
| Appearance | Not specified | White to beige crystalline powder sriramchem.com |
| Melting Point | Not specified | 165–167 °C sriramchem.com |
| Solubility | Not specified | Slightly soluble in methanol, insoluble in water sriramchem.com |
General Synthetic Approaches to 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methodologies. nih.gov These compounds are highly reactive and serve as crucial intermediates for creating more complex fused heterocyclic systems. rsc.orgnih.gov
A foundational and widely utilized method is the Hugerschoff reaction, which involves the oxidative cyclization of appropriately substituted phenylthioureas. researchgate.net Another classical approach involves the reaction of anilines with potassium or ammonium thiocyanate in the presence of bromine and acetic acid. nih.govresearchgate.net However, this method can sometimes lead to unwanted bromination of the benzene ring, particularly with activated substrates. researchgate.net
More contemporary methods aim to overcome the limitations of classical techniques, such as the use of hazardous reagents like liquid bromine. Metal-free synthesis has emerged as a significant alternative. One such process involves the aerobic oxidative cyclization of cyclohexanones and thioureas using catalytic iodine and molecular oxygen under mild conditions. acs.orgnih.govorganic-chemistry.org This approach is noted for its use of a green oxidant and avoidance of transition metals. acs.org
Solid-phase synthesis has also been adapted for creating libraries of 2-aminobenzothiazole derivatives. This technique employs a resin-bound acyl-isothiocyanate which reacts with various anilines, followed by cyclization to generate the benzothiazole scaffold. nih.gov
Specific Synthetic Pathways for Substituted 2-Aminobenzothiazoles
The synthesis of a specifically substituted compound like this compound requires precise control over the placement of the methoxy and methyl groups on the benzene ring. This is typically achieved by starting with a pre-substituted aniline precursor.
To introduce a methoxy group at the C-6 position of the 2-aminobenzothiazole ring, the synthesis generally starts with a para-substituted methoxy aniline, namely p-anisidine (4-methoxyaniline). ekb.egresearchgate.net The reaction proceeds by treating the p-anisidine with a thiocyanate salt, such as ammonium thiocyanate, followed by an oxidative ring closure. ekb.egekb.eg This cyclization is often accomplished using bromine in a suitable solvent like glacial acetic acid, which generates the thiocyanogen electrophile in situ. researchgate.netucl.ac.be This process directly yields 6-methoxy-2-aminobenzothiazole. ekb.egekb.eg
| Starting Material | Reagents | Product | Reference |
| p-Anisidine | 1. Ammonium Thiocyanate 2. Bromine, Acetic Acid | 6-Methoxy-2-aminobenzothiazole | ekb.egresearchgate.netekb.eg |
| 4-methoxyaniline | KSCN, Br2, AcOH | 6-methoxy-2-aminobenzothiazole | nih.gov |
The incorporation of a methyl group at the C-4 position is achieved by using an ortho-methyl substituted aniline derivative as the starting material. Specifically, o-toluidine is converted into o-tolylthiourea. This precursor then undergoes a ring-closing reaction to form the 4-methyl-2-aminobenzothiazole core. google.com An effective method for this cyclization involves using chlorine gas in a solvent like methylene chloride. This approach avoids the use of a catalyst and prevents unwanted chlorination on the benzene ring, leading to the hydrochloride salt of the product, which is then neutralized to give 4-methyl-2-aminobenzothiazole. google.com
| Starting Material | Reagents | Product | Reference |
| o-Tolylthiourea | Chlorine, Methylene Chloride | 4-Methyl-2-aminobenzothiazole | google.com |
To synthesize the target molecule, this compound, a starting material possessing both required substituents, such as 3-methyl-4-methoxyaniline, would be subjected to the thiocyanation and cyclization sequence.
This pathway is one of the most common and versatile methods for preparing a wide range of substituted 2-aminobenzothiazoles. researchgate.net The process begins with the reaction of a substituted aniline with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govslideshare.net
The reaction is carried out in a solvent, often glacial acetic acid, and involves an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring. researchgate.net Bromine is the classical oxidant, added dropwise to the cooled reaction mixture. researchgate.netresearchgate.net This generates an intermediate that rapidly cyclizes to form the 2-aminobenzothiazole ring system. ekb.eg The versatility of this method lies in the wide availability of substituted anilines, allowing for the synthesis of derivatives with diverse substitution patterns. nih.govresearchgate.net
Reaction Scheme: Aniline to 2-Aminobenzothiazole
Substituted Aniline + NH₄SCN + Br₂ (in Acetic Acid) → Substituted 2-Aminobenzothiazole
Oxidative cyclization is a core strategy for forming the 2-aminobenzothiazole nucleus. rsc.org The Hugerschoff reaction, involving the cyclization of N-arylthioureas with an oxidizing agent like bromine, is a prime example. researchgate.net
Modern variations focus on developing more environmentally benign and efficient protocols. A notable metal-free approach utilizes molecular oxygen as the terminal oxidant, with a catalytic amount of iodine. acs.orgorganic-chemistry.org This system effectively synthesizes 2-aminobenzothiazoles from cyclohexanones and thioureas. The reaction proceeds through an initial enolization and α-iodination of the cyclohexanone, followed by a cascade of reactions leading to the aromatized benzothiazole product. acs.org This method avoids the use of harsh metal catalysts and stoichiometric toxic oxidants. acs.orgnih.gov
| Reactants | Catalyst/Oxidant | Conditions | Product Class | Reference |
| Substituted Phenylthioureas | Bromine | Acetic Acid | 2-Aminobenzothiazoles | researchgate.net |
| Cyclohexanones and Thioureas | Iodine / O₂ | DMSO, 75 °C | 2-Aminobenzothiazoles | acs.orgacs.org |
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of 2-aminobenzothiazoles and their derivatives, offering significant advantages over conventional heating methods. jusst.org These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often higher product purity. uokerbala.edu.iqresearchgate.net
The synthesis of various heterocyclic compounds, including 2-aminobenzothiazoles, can be accelerated under microwave irradiation. For instance, the condensation of 2-aminobenzothiazole with aldehydes to form imines, and subsequent reactions to build more complex structures like imidazolidines, have been efficiently performed using microwaves. researchgate.netuokerbala.edu.iq Solid-phase syntheses of 2-aminobenzothiazole libraries have also been optimized using microwave heating for the cyclization and cleavage steps, significantly speeding up the process. nih.gov
| Reaction Type | Method | Time | Benefit | Reference |
| Imine Synthesis | Microwave | 5 - 15 min | Reduced reaction time, good yield | jusst.org |
| Solid-Phase Synthesis | Microwave | 30 - 60 min | Rapid library construction | nih.gov |
| Quinazolinone Synthesis | Microwave | 2 - 3 hrs | Shorter reaction times, high yields | uokerbala.edu.iq |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCRZREAXBQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604688 | |
| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331679-72-2 | |
| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 6 Methoxy 4 Methylbenzo D Thiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-Methoxy-4-methylbenzo[d]thiazol-2-amine, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system, the protons of the methoxy (B1213986) and methyl groups, and the protons of the amine group. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of these signals would confirm the specific arrangement of these groups.
However, a comprehensive search of peer-reviewed scientific literature did not yield specific, published ¹H-NMR spectral data for this compound.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The spectrum would be expected to show signals for the nine carbon atoms, including those in the aromatic ring, the C-2 carbon bonded to the amino group and the ring nitrogen, and the carbons of the methyl and methoxy substituents.
Despite the utility of this technique, specific, published ¹³C-NMR experimental data for this compound could not be located in the searched scientific literature.
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1600-1650 cm⁻¹), and C-O stretching for the methoxy group (typically near 1000-1300 cm⁻¹).
A search of the scientific literature did not uncover a published experimental IR spectrum with specific absorption frequencies for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular weight of 194.25 g/mol . chemscene.comsigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern could provide further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of the parent molecule.
While mass spectral data is available for related compounds like 6-Methoxy-1,3-benzothiazol-2-amine nih.govresearchgate.net, specific experimental mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound is not available in the reviewed literature.
Elemental Analysis
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₉H₁₀N₂OS, the theoretical elemental composition would be:
Carbon (C): 55.65%
Hydrogen (H): 5.19%
Nitrogen (N): 14.42%
Oxygen (O): 8.23%
Sulfur (S): 16.51%
Experimental data from elemental analysis is compared against these theoretical values to verify the purity and confirm the elemental composition of a synthesized sample. Published experimental elemental analysis results for this compound were not found in the surveyed literature.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
However, there are no published reports of a single-crystal X-ray diffraction study for this compound in the scientific literature reviewed for this article.
Crystallographic Insights into Molecular Conformation and Packing
Detailed crystallographic data for the specific compound this compound is not publicly available in the referenced materials. However, extensive structural analysis has been performed on the closely related compound, 6-Methoxy-1,3-benzothiazol-2-amine, providing valuable insights into the likely conformational and packing characteristics of its derivatives.
The crystal structure of 6-Methoxy-1,3-benzothiazol-2-amine has been determined to be in the orthorhombic space group Pbca. nih.gov The molecule is nearly planar, a feature that facilitates efficient crystal packing. researchgate.net This planarity is quantified by the C4—C5—O1—C8 torsion angle associated with the methoxy group, which is a mere 0.72 (1)°. nih.govresearchgate.net The amine hydrogen atoms also lie within this molecular plane. researchgate.net
In the crystalline state, these molecules arrange into centrosymmetric cyclic dimers. researchgate.net This arrangement is a common motif in crystal engineering, often driven by the formation of stable hydrogen-bonding networks.
Interactive Data Table: Crystallographic Data for 6-Methoxy-1,3-benzothiazol-2-amine
| Parameter | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.060 (2) |
| b (Å) | 6.6997 (11) |
| c (Å) | 16.649 (3) |
| V (ų) | 1679.8 (5) |
| Z | 8 |
| Temperature (K) | 130 |
Hydrogen Bonding Networks in Crystalline Solids
The primary hydrogen bonding interaction involves the amine group (N-H) acting as a donor and the thiazole nitrogen atom acting as an acceptor. Specifically, intermolecular amine N—H···N hydrogen bonds lead to the formation of inversion dimers. nih.govresearchgate.net This interaction is characterized by a graph set notation of R²₂(8). researchgate.net
These dimers are further interconnected into one-dimensional chains that propagate along the b-axis of the crystal lattice. This extension of the hydrogen-bonding network is facilitated by amine N—H···O hydrogen bonds, where the oxygen atom of the methoxy group on a neighboring dimer acts as the acceptor. nih.govresearchgate.net
Interactive Data Table: Hydrogen-Bond Geometry for 6-Methoxy-1,3-benzothiazol-2-amine (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2—H2A···N1ⁱ | 0.88 | 2.13 | 2.9774 (16) | 163 |
| N2—H2B···O1ⁱⁱ | 0.88 | 2.10 | 2.9655 (16) | 170 |
Symmetry codes: (i) -x+1/2, -y+1/2, z; (ii) x, y-1, z nih.gov
Computational and Theoretical Investigations
Molecular Modeling and Geometry Optimization
Theoretical investigations into the molecular structure and electronic properties of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine are currently absent from the scientific literature. While methodologies for such analyses are well-established, their application to this specific compound has not been reported.
Density Functional Theory (DFT) Calculations
No published studies were found that report Density Functional Theory (DFT) calculations for this compound. Such calculations would typically be employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties.
Frontier Molecular Orbital (FMO) Analysis
There is no available data on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been generated in any available research. MEP mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Chemical Reactivity Descriptors
Quantitative data regarding the chemical reactivity descriptors (such as hardness, softness, and electronegativity) for this compound, which are typically derived from FMO energies, are not available.
Molecular Docking Studies
While molecular docking is a common approach to predict the interaction of benzothiazole (B30560) derivatives with biological targets, specific studies involving this compound are not documented.
Ligand-Protein Interaction Predictions with Biological Targets
There are no published molecular docking studies detailing the predicted binding modes or affinities of this compound with any specific biological targets. Such studies are essential for elucidating its potential mechanism of action and for rational drug design.
Assessment of Binding Affinities and Poses
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in assessing the binding affinities and poses of ligands within the active sites of biological targets. In the context of benzothiazole derivatives, molecular docking studies have been employed to elucidate potential mechanisms of action and to guide the design of more potent compounds.
For instance, studies on related benzo[d]thiazol-2-amine derivatives have demonstrated their potential as anticancer agents by targeting enzymes like the Human Epidermal Growth Factor Receptor (HER). nih.gov Docking simulations, often performed using software like AutoDock Vina, calculate the binding affinity, typically expressed in kcal/mol, and reveal key molecular interactions such as hydrogen bonds and hydrophobic interactions. nih.gov
In one such study, a series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds, which share the 6-methylbenzothiazole core with the subject compound, were docked against a receptor protein. researchgate.netniscair.res.in The results indicated strong binding interactions, with the (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivative showing the highest binding interaction with the protein. researchgate.netniscair.res.in Similarly, other research on benzothiazole derivatives targeting the HER enzyme showed significant binding affinities, with docking scores for the top poses reaching as high as -10.4 kcal/mol. nih.gov These interactions are critical for the compound's potential biological activity.
Table 1: Example of Molecular Docking Data for Benzothiazole Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues (Example) |
|---|---|---|---|
| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 Receptor Protein | High | Not specified |
| Benzo[d]thiazol-2-amine derivative 2 | HER Enzyme | -10.4 | Not specified |
| Benzo[d]thiazol-2-amine derivative 3 | HER Enzyme | -9.9 | Not specified |
Note: The data presented is for structurally related compounds to illustrate the type of information generated in binding affinity studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is fundamental in drug design for predicting the activity of novel molecules and optimizing lead compounds. researchgate.net
The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that encode structural and physicochemical properties, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorously validating the model's predictive power. nih.govnih.gov
For classes of compounds similar to this compound, such as 2-aminothiazole derivatives, QSAR studies have been successfully applied to predict their inhibitory activity against targets like Aurora kinase. researchgate.netsemanticscholar.org These models often use a variety of descriptors, including 3D descriptors (GETAWAY, 3D-MoRSE) and topological indices (GALVEZ, 2D autocorrelations), to capture the essential features for biological activity. nih.gov
The robustness and predictive capability of a QSAR model are assessed using several statistical metrics. The coefficient of determination (R²) measures the goodness of fit, while the cross-validated R² (Q²) assesses the model's internal predictivity. nih.gov External validation using a test set of compounds further confirms the model's reliability. semanticscholar.org
Table 2: Typical Statistical Parameters for a QSAR Model
| Statistical Parameter | Description | Example Value |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.9482 nih.gov |
| Q² (Cross-validated R²) | Measures the predictive ability of the model, determined through internal cross-validation. | 0.9944 nih.gov |
| R²ext (External Validation R²) | Measures the predictive ability of the model on an external set of compounds. | 0.8735 semanticscholar.org |
Note: The example values are taken from QSAR studies on related heterocyclic scaffolds to demonstrate the validation metrics used.
In Silico Prediction of Molecular Attributes
In the early stages of drug discovery, the in silico prediction of molecular attributes, particularly ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, is crucial. These predictions help to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.
Various computational tools and web servers, such as SwissADME and pkCSM, are utilized to predict these properties based on the chemical structure of a compound. unar.ac.id These predictions encompass a wide range of attributes, including physicochemical properties (e.g., molecular weight, lipophilicity), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier penetration), and potential toxicity risks.
For benzoheterocyclic analogs, ADMET studies are integral to the design process. unar.ac.id For a compound like this compound, key predicted attributes would include its adherence to Lipinski's rule of five, which provides a general guideline for drug-likeness. Other important predictions would involve its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which play a central role in drug metabolism.
Table 3: Key In Silico Predicted Molecular Attributes for Drug Discovery
| Attribute Category | Specific Property | Favorable Range/Outcome |
|---|---|---|
| Physicochemical Properties (Lipinski's Rule) | Molecular Weight | ≤ 500 g/mol |
| LogP (Lipophilicity) | ≤ 5 | |
| Hydrogen Bond Donors | ≤ 5 | |
| Hydrogen Bond Acceptors | ≤ 10 | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Dependent on target (Yes/No) | |
| Drug-Likeness | Veber Rule (Rotatable Bonds) | ≤ 10 |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) | Zero alerts |
Note: This table represents a general set of desirable molecular attributes predicted in silico for potential drug candidates.
Research on Biological Activities in Vitro and Non Clinical Models
Antimicrobial Activity Studies
No published data were found regarding the antimicrobial activity of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine. This includes a lack of information on its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Anticancer and Antiproliferative Investigations
There is a lack of publicly available scientific data concerning the cytotoxic or antiproliferative effects of this compound on cancer cell lines.
Mechanistic Insights into Antiproliferative Effects
The antiproliferative mechanisms of 6-methoxybenzothiazole (B1296504) derivatives have been explored, revealing their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
One notable derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) , has been shown to inhibit the growth of human leukemia HL60 and U937 cells by inducing apoptosis. nih.gov Mechanistic studies demonstrated that AMBAN elevates the levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.gov This disruption of the mitochondria triggers the release of cytochrome c, which in turn activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The process culminates in the cleavage of PARP (Poly (ADP-ribose) polymerase) and the fragmentation of DNA within the nucleus, hallmarks of apoptosis. nih.gov The activity of AMBAN was also associated with the activation of p38 MAPK, a protein involved in cellular responses to stress. nih.gov This suggests that the antiproliferative effect of this derivative is mediated through a ROS-mitochondrial/caspase-dependent pathway. nih.gov
In another study, isoxazole derivatives of 6-methoxybenzo[d]thiazol-2-amine were evaluated for their anticancer activity against several human cancer cell lines, including Colo205 (colon), U937 (leukemia), MCF7 (breast), and A549 (lung). These compounds were particularly effective against the Colo205 colon cancer cell line, with IC₅₀ values ranging from 5.04–13 μM. researchgate.net Further investigation into the mechanism revealed that these derivatives could induce cell cycle arrest at the G2/M phase, effectively stopping cell division before mitosis. researchgate.net This cell cycle arrest was linked to a significant increase in the levels of the p53 tumor suppressor protein. The activation of p53 altered the balance of mitochondrial proteins Bcl-2 and Bax, promoting apoptosis through the activation of caspases. researchgate.net
These findings indicate that derivatives based on the 6-methoxybenzo[d]thiazol-2-amine scaffold can exert antiproliferative effects by disrupting the cell cycle and inducing apoptosis through well-defined molecular signaling pathways.
Anticonvulsant Activity Assessment
The benzothiazole (B30560) scaffold is a core component of Riluzole, a drug with known anticonvulsant properties, indicating the potential of this chemical class in managing seizures. Research has been conducted on various benzothiazole derivatives to explore this activity, typically using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively.
While specific data for this compound is not available, a study on 7-alkoxy-4H- researchgate.netnih.govnih.govtriazolo[4,3-d]benzo[b] researchgate.netnih.govthiazine derivatives , synthesized from a methoxybenzo[d]thiazol-2-amine starting material, showed significant anticonvulsant activity. nih.govresearchgate.net One of the most active compounds in this series, 7-(2-fluorobenzyloxy)-4H- researchgate.netnih.govnih.govtriazolo[4,3-d]benzo[b] researchgate.netnih.govthiazine (4k) , demonstrated a median effective dose (ED₅₀) of 17.0 mg/kg in the MES test. nih.gov Its neurotoxicity, measured as the median toxic dose (TD₅₀) in the rotarod test, was 243.9 mg/kg. nih.gov This resulted in a protective index (PI = TD₅₀/ED₅₀) of 14.3, which compares favorably to the reference drug carbamazepine, suggesting a good safety profile in the preclinical model. nih.gov
The table below summarizes the anticonvulsant activity of the lead compound from this derivative series.
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| 7-(2-fluorobenzyloxy)-4H- researchgate.netnih.govnih.govtriazolo[4,3-d]benzo[b] researchgate.netnih.govthiazine (4k) | MES | 17.0 | 243.9 | 14.3 |
| Carbamazepine (Reference) | MES | Not specified | Not specified | Lower than 14.3 |
| Data sourced from preclinical studies in mice. nih.gov |
These results highlight the potential of the broader benzothiazole class as a source for new anticonvulsant agents.
Anti-inflammatory and Analgesic Research
Derivatives of benzo[d]thiazol-2-amine have been investigated for their potential to alleviate inflammation and pain. rjpbr.com Standard non-clinical models are often used, such as the carrageenan-induced paw edema model in rats to assess anti-inflammatory activity and the acetic acid-induced writhing test for analgesic effects. nih.govresearchgate.net
In one study, a series of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Two compounds, 17c and 17i , showed particularly strong anti-inflammatory effects in the carrageenan-induced paw edema test. nih.gov Compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours post-carrageenan administration, respectively. nih.gov Similarly, compound 17i showed inhibition of 64%, 73%, and 78% over the same time points. nih.gov
In the analgesic activity assessment, compounds 17c , 17g , and 17i were found to be effective. Their potency (ED₅₀) was comparable to the standard drug celecoxib (B62257). nih.gov The ulcerogenic index, a measure of gastrointestinal side effects, for the most active compounds (17c and 17i ) was 0.82 and 0.89, respectively, which was comparable to celecoxib (0.92), indicating a potentially favorable safety profile. nih.gov
Another study of thiazole (B1198619)/oxazole substituted benzothiazole derivatives also identified compounds with significant anti-inflammatory and analgesic properties when compared to reference drugs. nih.gov
The data for the most potent derivatives are presented below.
Table: Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound | % Inhibition of Edema at 1 hr | % Inhibition of Edema at 2 hr | % Inhibition of Edema at 3 hr |
|---|---|---|---|
| 17c | 72% | 76% | 80% |
| 17i | 64% | 73% | 78% |
Activity measured in the carrageenan-induced rat paw edema model. nih.gov
Table: Analgesic Activity (ED₅₀) of Benzothiazole Derivatives
| Compound | ED₅₀ (µM/kg) at 0.5 hr | ED₅₀ (µM/kg) at 1 hr | ED₅₀ (µM/kg) at 2 hr |
|---|---|---|---|
| 17c | 96 | 102 | 89 |
| 17g | 127 | 134 | 156 |
| 17i | 84 | 72 | 69 |
| Celecoxib (Reference) | 156 | 72 | 70 |
Activity measured via acetic acid-induced writhing test. nih.gov
These studies collectively suggest that the benzothiazole scaffold is a promising template for the development of new anti-inflammatory and analgesic drugs. nih.govrjpbr.com
Anthelmintic Activity Evaluation
The benzothiazole nucleus is a key feature in several compounds investigated for their activity against helminths (parasitic worms). ijnrd.org In vitro evaluations are commonly performed using the earthworm species Pheretima posthuma due to its anatomical and physiological resemblance to intestinal roundworms.
While no studies have specifically reported on this compound, research on related structures provides valuable data. A study on a series of 2-amino-6-substituted benzothiazoles evaluated their anthelmintic potential. researchgate.net The activity was determined by measuring the time taken for paralysis and death of the earthworms upon exposure to the test compounds. researchgate.net
In a separate investigation, new O-substituted 6-methoxybenzothiazole-2-carbamates were designed and synthesized to block metabolic inactivation and enhance anthelmintic effects. nih.gov Several of these carbamate (B1207046) derivatives exhibited a high order of anthelmintic activity against rumen flukes (paramphistomum). nih.gov One compound in particular, methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netnih.govrjpbr.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (24) , displayed an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov
Although specific data for the target compound is lacking, the demonstrated efficacy of various 6-methoxybenzothiazole derivatives underscores the potential of this scaffold in the development of new anthelmintic agents. nih.govresearchgate.net
Antitubercular Activity against Mycobacterium tuberculosis Strains
The benzothiazole scaffold has been identified as a promising structural backbone for the development of novel agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govtbdrugaccelerator.org Numerous studies have focused on synthesizing and evaluating derivatives for their efficacy against the standard laboratory strain, H37Rv.
Research has confirmed that 2-amino-substituted benzothiazole derivatives, in particular, exhibit significant antitubercular activity. researchgate.net A study involving a series of novel 2-amido-6-methoxy-l,3-benzothiazole derivatives evaluated their in vitro activity against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). researchgate.net
Among the synthesized compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole demonstrated significant activity when compared with the first-line antitubercular drug Isoniazid. researchgate.net This finding suggests that the 6-methoxybenzothiazole core is a valuable starting point for developing new lead molecules with potent antitubercular properties. researchgate.net
Another study identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant strain of M. tuberculosis. tbdrugaccelerator.org Through the synthesis and testing of 34 analogues, researchers identified molecules with improved potency and reduced cytotoxicity. tbdrugaccelerator.org The seed molecule from this series showed good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. tbdrugaccelerator.org
The consistent findings across multiple studies reinforce the importance of the benzothiazole nucleus in the design of new anti-TB agents. nih.govtbdrugaccelerator.orgresearchgate.net
Enzyme Inhibition Studies (e.g., H+/K+ ATPase, α-Amylase, α-Glucosidase, IMPDH)
While the benzothiazole scaffold is known for a wide range of biological activities, specific research on this compound or its close derivatives as inhibitors of H+/K+ ATPase, α-Amylase, α-Glucosidase, or IMPDH (Inosine-5'-monophosphate dehydrogenase) is not extensively documented in available literature.
However, broader research into novel benzothiazole derivatives has shown their potential as enzyme inhibitors in other therapeutic areas. For instance, a study focused on Alzheimer's disease synthesized a series of N-(5,6-substituted benzo[d]thiazol-2-yl) benzamide (B126) derivatives and evaluated their inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of the disease. anadolu.edu.tr
One derivative, compound 4f from the study, emerged as a potent dual inhibitor, showing an IC₅₀ value of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B. anadolu.edu.tr These values are comparable to the standard inhibitor drugs donepezil (B133215) and selegiline, respectively. anadolu.edu.tr
Table: Enzyme Inhibition by a Benzothiazole Derivative (Compound 4f)
| Target Enzyme | IC₅₀ of Compound 4f | Standard Drug | IC₅₀ of Standard Drug |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | Donepezil | 20.1 ± 1.4 nM |
| Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | Selegiline | 37.4 ± 1.6 nM |
Data from in vitro fluorometric evaluation. anadolu.edu.tr
Although this research does not address the specific enzymes listed in the section title, it demonstrates the capacity of the benzothiazole structure to effectively interact with and inhibit biological enzyme targets, suggesting that derivatives of this compound could potentially be designed to target other enzymes of therapeutic interest.
DNA Interaction Studies (e.g., Intercalative Binding, DNA Cleavage)
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. The planar structure of the benzothiazole ring system makes it a candidate for interacting with DNA, either by slotting between the base pairs (intercalation) or binding within the grooves of the DNA helix.
While direct studies on this compound are not available, research on related benzothiazole derivatives provides insight into this potential mechanism. Molecular docking studies on various benzo[d]thiazol-2-amine derivatives have been performed to analyze their potential binding modes within the DNA groove, focusing on interactions like hydrogen bonding and hydrophobic interactions. nih.gov
Some research has explored the ability of benzothiazole derivatives to act as DNA photocleavers, where the compound can induce breaks in the DNA strands upon irradiation with light. mdpi.com For example, certain 2-Amino-N′-aroyl(het)arylhydrazide compounds showed significant DNA photocleavage activity when irradiated with UV-A light, converting supercoiled plasmid DNA into nicked and linear forms. mdpi.com
Other mechanistic studies on benzothiazole derivatives have identified them as inhibitors of DNA topoisomerase IIα, an essential enzyme that manages DNA tangles during replication. One derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) , was found to be a potent inhibitor with an IC₅₀ value of 39 nM. researchgate.net Mechanistic analysis revealed that this compound was not a DNA intercalator but rather a DNA minor groove-binding agent that interferes with the enzyme's ability to bind to DNA. researchgate.net
Antioxidant Activity Assessment
A comprehensive review of scientific literature did not yield specific in vitro studies evaluating the antioxidant activity of this compound. While the broader class of benzothiazole derivatives has been a subject of antioxidant research, data focusing solely on the radical scavenging or reducing potential of this specific compound are not available in the reviewed sources. nih.govniscair.res.innih.govmdpi.comnih.gov Consequently, there is no specific data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay to report for this compound.
| Antioxidant Assay | Result for this compound |
|---|---|
| DPPH Radical Scavenging | Data Not Available |
| FRAP (Ferric Reducing Antioxidant Power) | Data Not Available |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Data Not Available |
Antimutagenic Effects
Investigations into the potential antimutagenic properties of this compound have not been reported in the scientific literature reviewed. Standard assays for determining mutagenicity or antimutagenicity, such as the bacterial reverse mutation assay (Ames test), have not been specifically applied to this compound according to the available data. nih.govplos.org Therefore, there are no research findings to present regarding its ability to counteract or prevent genetic mutations induced by mutagens.
| Antimutagenicity Assay | Result for this compound |
|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | Data Not Available |
| Micronucleus Test | Data Not Available |
Structure Activity Relationship Sar Studies and Pharmacophore Modeling
Impact of Substitutions on Biological Activity (e.g., Methoxy (B1213986) and Methyl Groups)
The biological activity of the 2-aminobenzothiazole (B30445) scaffold is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The methoxy (-OCH3) group at the 6-position and the methyl (-CH3) group at the 4-position of the target compound are key determinants of its pharmacological profile.
The methoxy group at the 6-position is often associated with enhanced biological activity. Studies on various benzothiazole (B30560) derivatives have shown that electron-donating groups at this position can positively modulate their anticancer and antimicrobial properties. For instance, in a series of 2-phenyl benzothiazole derivatives, the presence of a methoxy group was found to be crucial for cytotoxicity against certain cancer cell lines. The substitution of a 4-hydroxy moiety with a 4-methoxy group, however, has been reported to decrease activity against some cell lines, indicating that the electronic and steric effects of the substituent are finely tuned to the specific biological target. In some cases, 6-methoxy substituted analogues have demonstrated enhanced efficacy in antimicrobial assays. researchgate.net
The methyl group at the 4-position also plays a role in defining the molecule's interaction with its biological targets. The introduction of a methyl group can influence the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. While specific SAR studies on the 4-methyl substitution in this exact scaffold are limited, research on related benzothiazole derivatives suggests that substitution at this position can impact activity. For example, in a study of 2-styryl benzothiazolium salts, the calculated Free-Wilson activity contributions of a 4-methyl group were found to be positive, suggesting an increase in biological activity. researchgate.net Conversely, in other series, the introduction of a methyl group has been shown to decrease activity, highlighting the context-dependent nature of substituent effects. nih.gov
| Substituent | Position | General Impact on Activity | Potential Rationale |
| Methoxy (-OCH3) | 6 | Generally enhancing | Electron-donating nature, potential for hydrogen bonding, improved metabolic stability. |
| Methyl (-CH3) | 4 | Variable | Increased lipophilicity, steric influence on binding, potential for hydrophobic interactions. |
Influence of Heterocyclic Ring Systems on Activity Profile
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. pharmacyjournal.in Its unique structural and electronic properties contribute significantly to the pharmacological profile of its derivatives. The fusion of a benzene ring with a thiazole (B1198619) ring creates a rigid, planar system with a specific distribution of electrons and potential for various intermolecular interactions.
When compared to its bioisosteres, such as benzoxazole (B165842) and benzimidazole (B57391), the benzothiazole ring often imparts distinct biological activities. In some studies, replacement of the benzothiazole scaffold with benzimidazole or benzoxazole resulted in a slight decrease in potency against certain cancer cell lines, suggesting the importance of the sulfur atom in the thiazole ring for optimal activity. nih.govnih.gov However, in other instances, the activities were fundamentally retained, indicating that for some targets, these heterocyclic systems can be interchangeable. nih.govnih.gov
The choice of the heterocyclic core can influence several factors:
Binding Affinity: The nature of the heteroatoms (sulfur in benzothiazole, oxygen in benzoxazole, and nitrogen in benzimidazole) affects the electron density and hydrogen bonding capacity of the ring system, thereby influencing interactions with biological targets.
Physicochemical Properties: The different ring systems can alter properties like solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic profiles.
| Heterocyclic System | Key Structural Feature | General Influence on Activity Profile |
| Benzothiazole | Contains a sulfur and a nitrogen atom in the five-membered ring. | Often associated with potent and diverse biological activities, including anticancer and antimicrobial effects. The sulfur atom can participate in specific interactions with biological targets. |
| Benzoxazole | Contains an oxygen and a nitrogen atom in the five-membered ring. | Can exhibit similar biological activities to benzothiazoles, though potency may vary depending on the target. The oxygen atom can act as a hydrogen bond acceptor. |
| Benzimidazole | Contains two nitrogen atoms in the five-membered ring. | Also a privileged scaffold with a broad spectrum of biological activities. The presence of an N-H group provides a hydrogen bond donor capability, which can be crucial for target binding. |
Correlation of Molecular Features with Pharmacological Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of molecules with their biological activities. For benzothiazole derivatives, several molecular features have been identified as being critical for their pharmacological potency and selectivity.
Electronic Properties: The electronic nature of the substituents on the benzothiazole ring is a key determinant of activity. The electron-donating methoxy group at the 6-position can influence the electron density of the ring system, which can be crucial for interactions with the target protein. Studies have shown that the distribution of atomic mass and polarizability, which are influenced by the electronic properties of substituents, are important for the antiproliferative activity of benzazoles. nih.gov
Steric Factors: The size and shape of the molecule, governed by its substituents, are critical for fitting into the binding pocket of a target enzyme or receptor. The methyl group at the 4-position introduces steric bulk, which can either enhance or hinder binding depending on the topology of the active site. QSAR models have demonstrated that spatial distribution of atomic mass and van der Waals volumes are significant descriptors for the biological activity of benzothiazole derivatives. nih.gov
A simplified representation of these correlations is presented below:
| Molecular Feature | Descriptor Example | Correlation with Potency/Selectivity |
| Hydrophobicity | LogP, Hydrophobic surface area | Often a positive correlation with potency, as it facilitates membrane transport. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity. |
| Electronic Effects | Hammett constants, Dipole moment, Atomic charges | Electron-donating or withdrawing groups at specific positions can significantly enhance or decrease activity by modulating the electronic environment of the scaffold. |
| Steric Properties | Molar refractivity, van der Waals volume | The size and shape of substituents can influence binding affinity. Optimal steric bulk is required for a good fit in the target's binding site. |
Pharmacophore Model Development
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For benzothiazole derivatives, pharmacophore models have been developed to understand their interaction with various biological targets and to design new, more potent inhibitors.
A typical pharmacophore model for a class of active compounds might include features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole ring and the oxygen atom of the methoxy group in 6-Methoxy-4-methylbenzo[d]thiazol-2-amine can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amino group at the 2-position is a key hydrogen bond donor.
Aromatic Rings (AR): The fused benzene ring of the benzothiazole scaffold provides a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target.
Hydrophobic Features (HY): The methyl group at the 4-position contributes a hydrophobic feature to the molecule.
For instance, a pharmacophore model developed for a series of benzothiazole derivatives as p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings as the key features for activity. researchgate.net Another study on benzothiazole derivatives as anticancer agents highlighted the importance of a specific spatial distribution of pharmacophores on the molecular surface for their activity. nih.gov
The development of a specific pharmacophore model for the biological activity of this compound would require a set of structurally related compounds with known biological data. Such a model would be a valuable tool for virtual screening of compound libraries to identify new hits and for guiding the rational design of novel analogs with improved potency and selectivity.
| Pharmacophoric Feature | Potential Contribution from this compound |
| Hydrogen Bond Acceptor | Thiazole nitrogen, Methoxy oxygen |
| Hydrogen Bond Donor | 2-Amino group |
| Aromatic Ring | Benzene ring of the benzothiazole scaffold |
| Hydrophobic Feature | Methyl group, Benzene ring |
Q & A
Q. What are the common synthetic routes for 6-Methoxy-4-methylbenzo[d]thiazol-2-amine and its derivatives?
Methodological Answer: The compound and its derivatives are synthesized using the following approaches:
- Michael Addition and Cyclization : Reacting benzo[d]thiazol-2-amine with aldehydes under hydrogen-bond activation, followed by intramolecular cyclization (e.g., solvent-free Friedel-Crafts acylation using Eaton’s reagent) .
- Hydrazine Functionalization : Refluxing 4-methylbenzo[d]thiazol-2-amine with excess hydrazine hydrate (5 equivalents) in ethylene glycol for 10 hours to produce 2-hydrazinyl derivatives (78–81% yields) .
- Condensation Reactions : Combining thiazol-2-amine derivatives with aldehydes (e.g., veratraldehyde) in ethanol under acidic conditions to form Schiff bases .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H NMR : Used to confirm substituent positions (e.g., δ 2.50 ppm for -CH3 in 4-methyl derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~1622 cm⁻¹ and aromatic C=C stretches at ~1462 cm⁻¹) .
- HRMS (ESI-TOF) : Validates molecular formulas (e.g., calculated [M+H]+ for C13H9ClN2S: 261.0248; observed: 261.0239) .
- TLC : Monitors reaction progress (e.g., EtOAc:Hexane 50:50 v/v, Rf = 0.55–0.60) .
Q. What are the primary biological activities studied for this compound?
Methodological Answer:
- Antimicrobial Activity : Thiazole derivatives exhibit efficacy against bacterial/fungal strains via structural mimicry of microbial targets .
- Corrosion Inhibition : Quantum chemical calculations (e.g., HOMO-LUMO analysis) predict adsorption on metal surfaces, validated by potentiodynamic polarization .
- Diabetes Research : Hydrazinyl derivatives are intermediates for synthesizing indeno[1,2-c]pyrazol-4-ones, which show potential as α-glucosidase inhibitors .
Advanced Research Questions
Q. How can solvent-free synthesis improve the yield of fused thiazole derivatives?
Methodological Answer: Solvent-free conditions (e.g., Friedel-Crafts acylation with Eaton’s reagent) minimize side reactions, reduce purification steps, and enhance atom economy. For example, fused phenylbenzo[d]imidazo[2,1-b]thiazoles are synthesized without solvents, achieving high regioselectivity and avoiding competing pathways .
Q. How do computational methods resolve contradictions in experimental data for thiazole derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies electron-rich regions (e.g., methoxy and methyl groups) that enhance adsorption on metal surfaces, explaining discrepancies in corrosion inhibition efficiency across derivatives .
- Molecular Docking : Predicts binding affinities to biological targets (e.g., microbial enzymes), reconciling differences in antimicrobial activity observed in vitro .
Q. What strategies optimize low yields in hydrazinyl derivative synthesis?
Methodological Answer:
- Stoichiometric Adjustments : Using 5 equivalents of hydrazine hydrate ensures complete conversion of 4-methylbenzo[d]thiazol-2-amine to 2-hydrazinyl derivatives .
- Purification : Column chromatography (silica gel, EtOAc:Hexane) isolates pure products from byproducts like unreacted starting materials .
Q. How do substituents influence the biological activity of thiazole derivatives?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH3) : Enhance corrosion inhibition by increasing electron density at sulfur/nitrogen active sites, as shown in HOMO localization studies .
- Methyl Groups : Improve lipophilicity, enhancing membrane permeability in antimicrobial assays (e.g., 4-methyl derivatives show higher MIC values than unsubstituted analogs) .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
